molecular formula C11H9BrN2O B2975337 1-Benzyl-5-bromopyrazin-2(1H)-one CAS No. 1936387-64-2

1-Benzyl-5-bromopyrazin-2(1H)-one

Cat. No. B2975337
CAS RN: 1936387-64-2
M. Wt: 265.11
InChI Key: HQWHVCCFEWOXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-bromopyrazin-2(1H)-one is a highly versatile, nitrogen-containing heterocycle that is used in a variety of scientific research applications. It is a pyrazinone derivative that is synthesized from 5-bromopyrazine and benzyl bromide. The molecule has a wide range of applications, from organic synthesis to pharmaceuticals, and is known for its excellent solubility and stability.

Scientific Research Applications

1-Benzyl-5-bromopyrazin-2(1H)-one has a wide range of scientific research applications. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymeric materials, such as polyurethanes and polycarbonates. In addition, 1-Benzyl-5-bromopyrazin-2(1H)-one is used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents.

Mechanism of Action

1-Benzyl-5-bromopyrazin-2(1H)-one acts as a proton-donating reagent, meaning that it can donate a proton to an electron-rich substrate. This allows the substrate to form a covalent bond with the 1-Benzyl-5-bromopyrazin-2(1H)-one molecule. This covalent bond can then be further modified to form various other compounds.
Biochemical and Physiological Effects
1-Benzyl-5-bromopyrazin-2(1H)-one has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity and to be effective in inhibiting the growth of certain bacteria. In addition, 1-Benzyl-5-bromopyrazin-2(1H)-one has been found to be effective in reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

The use of 1-Benzyl-5-bromopyrazin-2(1H)-one in laboratory experiments has several advantages. It is a highly soluble and stable molecule, making it suitable for use in a variety of synthetic processes. In addition, it is relatively inexpensive and readily available. However, it is important to note that 1-Benzyl-5-bromopyrazin-2(1H)-one is a toxic compound and should be handled with care.

Future Directions

1-Benzyl-5-bromopyrazin-2(1H)-one has a wide range of potential applications in the future. It could be used in the development of new pharmaceuticals, agrochemicals, and polymeric materials. It could also be used in the development of new antibiotics and anti-cancer agents. In addition, it could be used in the development of novel biocatalysts and biosensors. Finally, it could be used in the development of new materials for energy storage and conversion.

Synthesis Methods

1-Benzyl-5-bromopyrazin-2(1H)-one is synthesized through a two-step process. The first step involves the reaction of 5-bromopyrazine and benzyl bromide in a 1:1 molar ratio in the presence of a base. The resulting product is a 1:1 mixture of 1-benzyl-5-bromopyrazin-2(1H)-one and 1-benzyl-2-bromopyrazin-3(2H)-one. The second step involves the separation of the two products through column chromatography.

properties

IUPAC Name

1-benzyl-5-bromopyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-8-14(11(15)6-13-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHVCCFEWOXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-bromopyrazin-2(1H)-one

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